1-(1-Chloroethyl)-4-fluorobenzene
Overview
Description
1-(1-Chloroethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a 1-chloroethyl group and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Oxidation: The 1-chloroethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(1-hydroxyethyl)-4-fluorobenzene or 1-(1-alkoxyethyl)-4-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Oxidation: Formation of 1-(1-chloroacetyl)-4-fluorobenzene or 1-(1-chloroacetic acid)-4-fluorobenzene.
Scientific Research Applications
1-(1-Chloroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1-Chloroethyl)-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking an electrophile to form a new carbon-electrophile bond.
Oxidation: The 1-chloroethyl group is oxidized, resulting in the formation of a carbon-oxygen double bond or a carboxylic acid group.
Comparison with Similar Compounds
1-(1-Chloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Chloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.
1-(1-Bromoethyl)-4-fluorobenzene: Similar structure but with a bromine atom instead of a chlorine atom. Bromine is larger and less electronegative than chlorine, which can affect the compound’s reactivity.
1-(1-Chloroethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom. The methyl group is electron-donating, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.
The uniqueness of this compound lies in the combination of the 1-chloroethyl group and the fluorine atom, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-(1-chloroethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBTWLZWFIELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406927 | |
Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-16-6 | |
Record name | 1-(1-Chloroethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-chloroethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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